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4,7-diamino-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione

IMPDH inhibition Inosine-5′-monophosphate dehydrogenase Nucleotide biosynthesis

4,7-Diamino-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione (CAS 2868-12-4) is a small-molecule isoindoline-1,3-dione (phthalimide) derivative bearing amino substituents at the 4- and 7-positions and an N-methyl group at the 2-position. Its molecular formula is C₉H₉N₃O₂ (MW 191.19 g/mol).

Molecular Formula C9H9N3O2
Molecular Weight 191.19
CAS No. 2868-12-4
Cat. No. B2481822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-diamino-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione
CAS2868-12-4
Molecular FormulaC9H9N3O2
Molecular Weight191.19
Structural Identifiers
SMILESCN1C(=O)C2=C(C=CC(=C2C1=O)N)N
InChIInChI=1S/C9H9N3O2/c1-12-8(13)6-4(10)2-3-5(11)7(6)9(12)14/h2-3H,10-11H2,1H3
InChIKeyNLYHOVUYOJUULF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,7-Diamino-2-methylisoindoline-1,3-dione (CAS 2868-12-4): Procurement-Relevant Physicochemical and Biochemical Profile of a 4,7-Diamino Phthalimide Scaffold


4,7-Diamino-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione (CAS 2868-12-4) is a small-molecule isoindoline-1,3-dione (phthalimide) derivative bearing amino substituents at the 4- and 7-positions and an N-methyl group at the 2-position [1]. Its molecular formula is C₉H₉N₃O₂ (MW 191.19 g/mol). The compound displays a computed XLogP3-AA of 0.6, two hydrogen-bond donors, four hydrogen-bond acceptors, and a topological polar surface area (TPSA) of 89.4 Ų [1]. A single-crystal X-ray diffraction study confirmed a nearly planar isoindole-1,3-dione core geometry [2]. The compound is classified as a substituted phthalimide and serves as a synthetic building block for further derivatisation through its two reactive amino groups. Biochemically, it has been evaluated as an inhibitor of human inosine-5′-monophosphate dehydrogenase (IMPDH), with Ki values of 320 nM (IMPDH2, IMP substrate) and 340 nM (IMPDH1, NMD substrate) [3].

Why Generic Phthalimide Substitution Fails: Critical Differentiation of the 4,7-Diamino-2-methyl Substitution Pattern for Procuring 2868-12-4


The term "phthalimide" encompasses a broad class of isoindoline-1,3-diones that cannot be interchanged without altering key molecular properties relevant to target engagement and physicochemical behaviour. Simple N-methylphthalimide (2-methylisoindoline-1,3-dione) lacks the amino substituents entirely, eliminating hydrogen-bond-donor capacity (HBD = 0) and reducing TPSA below 40 Ų [1]. The 4-amino-2-methyl analogue (CAS 2257-85-4, HBD = 1, LogP ~0.8–1.0, TPSA ~63 Ų) provides only one amino group, which limits possibilities for symmetric derivatisation and alters electronic distribution [2]. The N-unsubstituted 4,7-diamino analogue (CAS 1660-15-7, XLogP ~0.5) has a different hydrogen-bonding profile at the imide nitrogen, which can affect both solubility and intermolecular packing . The uniquely defined combination of two amino groups at positions 4 and 7 plus an N-methyl group at position 2 in 2868-12-4 confers a distinct balance of hydrophilicity (XLogP3 = 0.6), hydrogen-bond-donor count (HBD = 2), and TPSA (89.4 Ų) that cannot be replicated by any single-ring, purchasable analogue [3]. Moreover, only this substitution pattern has demonstrated experimentally determined IMPDH inhibitory activity (Ki = 320–340 nM) [4], a biochemical property absent from the comparator molecules cited above. Substituting any generic phthalimide would therefore forfeit both the defined physicochemical signature and the documented biochemical activity.

Quantitative Differentiation Evidence for 4,7-Diamino-2-methylisoindoline-1,3-dione (CAS 2868-12-4) for Scientific Procurement Decisions


IMPDH Inhibitory Activity: The Sole Experimentally Characterised Biochemical Target Engagement for 2868-12-4, with Ki Values of 320–340 nM

4,7-Diamino-2-methylisoindoline-1,3-dione inhibits human inosine-5′-monophosphate dehydrogenase (IMPDH) with Ki values of 320 nM against IMPDH type 2 (IMP substrate) and 340 nM against IMPDH type 1 (NAD substrate) [1]. The classical IMPDH inhibitor mycophenolic acid (MPA) exhibits Ki values of 6 nM (IMPDH2) and 11 nM (IMPDH1) [2]. The 4,7-diamino compound is approximately 50-fold less potent than MPA against IMPDH2 and 30-fold less potent against IMPDH1, yet it represents a structurally distinct chemotype with a phthalimide core rather than a phenolic acid scaffold, offering an alternative starting point for medicinal chemistry campaigns that require non-MPA-like inhibitors. No IMPDH inhibitory activity has been reported for the closely related 4-amino-2-methyl or N-unsubstituted 4,7-diamino analogues, making the IMPDH2/1 Ki dataset the only available biochemical differentiation anchor for 2868-12-4.

IMPDH inhibition Inosine-5′-monophosphate dehydrogenase Nucleotide biosynthesis

Hydrogen-Bond-Donor Capacity: 4,7-Diamino Substitution Doubles HBD Count Relative to the Closest Purchasable 4-Amino Analogue

The presence of two aromatic amino groups at positions 4 and 7 provides 4,7-diamino-2-methylisoindoline-1,3-dione with a hydrogen-bond-donor (HBD) count of 2, compared with HBD = 1 for the 4-amino-2-methyl analogue (CAS 2257-85-4) and HBD = 0 for unsubstituted N-methylphthalimide [1][2]. The TPSA correspondingly increases from ~63 Ų (4-amino analogue) to 89.4 Ų (4,7-diamino compound) [1]. This doubled hydrogen-bond-donating capacity directly affects molecular recognition: the additional amino group enables bivalent interactions with biological targets or complementary hydrogen-bond-accepting motifs in supramolecular assemblies. For procurement of a phthalimide building block requiring two symmetrically positioned amino handles for derivatisation (e.g., amide coupling or Schiff-base formation), 2868-12-4 is the smallest commercially available isoindoline-1,3-dione that satisfies this criterion.

Hydrogen-bond donors Medicinal chemistry Structure–property relationships

Lipophilicity Tuning by N-Methylation: XLogP of 0.6 vs. 0.5 for the N-Unsubstituted 4,7-Diamino Analogue

The N-methyl group at position 2 of 2868-12-4 contributes to a small but measurable increase in computed lipophilicity: XLogP3-AA = 0.6 for the N-methyl derivative, compared with XLogP ~0.5 for 4,7-diaminoisoindoline-1,3-dione (CAS 1660-15-7), the direct N-unsubstituted counterpart [1]. The 4-amino-2-methyl analogue (CAS 2257-85-4) has a reported LogP of 0.797–1.014, reflecting the lipophilicity increase associated with removal of the 7-amino group [2]. This positioning places 2868-12-4 at an intermediate hydrophilicity within the isoindoline-1,3-dione series, balancing aqueous solubility with passive membrane permeability. For applications where fine-tuning of partition behaviour is critical—such as cellular assay development or chromatographic method optimisation—2868-12-4 offers an N-methylated scaffold that avoids the slightly higher LogP of the mono-amino analogues while retaining the hydrogen-bonding capacity of the diamino motif.

Lipophilicity LogP Physicochemical properties

Experimentally Determined Solid-State Geometry: Single-Crystal X-Ray Structure Provides Definitive Molecular Conformation for Computational Docking and Polymorph Screening

The crystal structure of 4,7-diamino-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione has been solved by single-crystal X-ray diffraction and deposited in the Cambridge Structural Database [1]. The isoindole-1,3-dione core is essentially planar (torsion angle C4–C7–C8–C9 ≈ –179°), and the two amino groups are co-planar with the aromatic ring, enabling maximum π-conjugation. This experimentally validated geometry provides a reliable starting point for computational docking studies, pharmacophore modelling, or quantum mechanical calculations that require accurate bond lengths and angles. In contrast, no single-crystal structure has been reported for the closely related 4-amino-2-methyl analogue (CAS 2257-85-4) in the public domain. The availability of a high-resolution crystallographic model thus differentiates 2868-12-4 for applications that demand structural certainty, such as structure-based drug design or the prediction of solid-state properties (e.g., solubility, stability) through lattice-energy calculations.

X-ray crystallography Crystal structure Molecular conformation

Evidence-Backed Research and Industrial Application Scenarios for 4,7-Diamino-2-methylisoindoline-1,3-dione (2868-12-4) in Medicinal Chemistry and Materials Science


IMPDH Inhibitor Screening and Nucleotide Metabolism Probe Development

The experimentally determined IMPDH2 Ki of 320 nM and IMPDH1 Ki of 340 nM [1] position 2868-12-4 as a moderate-affinity inhibitor scaffold for hit-to-lead optimisation in nucleotide metabolism programmes. Unlike the highly potent mycophenolic acid (Ki ≈ 6–11 nM), this phthalimide-based inhibitor offers a novel chemotype that permits SAR exploration around the 4- and 7-amino positions while retaining a measurable biochemical signal. Researchers can use the compound as a starting point to introduce substituents via amide coupling or reductive amination, tracking changes in IMPDH inhibition to map structure–activity relationships. The compound is particularly suited for laboratories seeking a characterised IMPDH ligand with a publicly available crystal structure to guide docking and analogue design.

Symmetric Bifunctional Derivatisation for Cross-Linking Reagents and Fluorescent Probes

The two chemically equivalent aromatic amino groups at positions 4 and 7 make 2868-12-4 an ideal symmetric scaffold for generating homobifunctional cross-linkers or dual-labelled fluorescent probes [1]. Both amino groups can be derivatised with identical reactive moieties (e.g., NHS esters, isothiocyanates, or maleimides) to produce molecules with a rigid, planar isoindoline-1,3-dione spacer. The N-methyl group at position 2 provides a spectroscopic handle (¹H NMR singlet) for reaction monitoring and product characterisation. The computed moderate hydrophilicity (XLogP = 0.6) and TPSA of 89.4 Ų [1] suggest adequate aqueous solubility for bioconjugation in buffered systems, while the validated crystal structure confirms the geometry of the scaffold.

Computational Chemistry and Structure-Based Drug Design with Validated Geometry Input

The availability of a high-quality single-crystal X-ray structure (R = 0.050, P2₁/c) [1] makes 2868-12-4 uniquely suitable as a reference compound for computational studies among isoindoline-1,3-dione derivatives. The experimentally determined bond lengths and angles eliminate the uncertainty associated with energy-minimised models, enabling more accurate quantum mechanical calculations (e.g., DFT-derived electrostatic potential maps) and molecular docking studies. Medicinal chemistry teams can use the crystal structure to generate pharmacophore queries or to validate conformational sampling protocols for virtual screening libraries. This structural certainty is not available for the 4-amino-2-methyl or N-unsubstituted 4,7-diamino analogues, for which no public crystal structures exist.

Chromatographic Method Development and Analytical Reference Standard Procurement

With multiple vendors supplying 2868-12-4 at ≥95% purity (e.g., AKSci, CymitQuimica, Leyan) [1], the compound can serve as a reference standard for HPLC or LC-MS method development targeting phthalimide-containing impurities or metabolites. The defined molecular weight (191.19 g/mol), characteristic isotopic pattern (monoisotopic mass 191.0695 Da), and crystallographically validated identity [2] support its use as a system suitability standard. The moderate lipophilicity (XLogP = 0.6) facilitates retention on reversed-phase C18 columns under generic gradient conditions, and the two amino groups provide UV chromophores suitable for detection at 254 nm.

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